N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide
CAS No.:
Cat. No.: VC17183615
Molecular Formula: C6H11N3O3S2
Molecular Weight: 237.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11N3O3S2 |
|---|---|
| Molecular Weight | 237.3 g/mol |
| IUPAC Name | N-(2-aminoethyl)-4-methyl-2-oxo-3H-1,3-thiazole-5-sulfonamide |
| Standard InChI | InChI=1S/C6H11N3O3S2/c1-4-5(13-6(10)9-4)14(11,12)8-3-2-7/h8H,2-3,7H2,1H3,(H,9,10) |
| Standard InChI Key | ZNIDRBXUJPQFAQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=O)N1)S(=O)(=O)NCCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a 2-oxo-2,3-dihydrothiazole core substituted with a methyl group at position 4 and a sulfonamide moiety at position 5. The sulfonamide group is further functionalized with a 2-aminoethyl chain, enhancing its solubility and interaction with biological targets. The thiazole ring, a heterocycle containing sulfur and nitrogen, contributes to the compound’s planar rigidity, facilitating π-π stacking interactions in enzyme binding pockets .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 237.3 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Moderate in polar solvents |
| Stability | Stable at -20°C, moisture-sensitive |
Spectral Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with distinct signals for the thiazole protons ( 6.8–7.2 ppm), methyl group ( 2.3 ppm), and sulfonamide NH ( 3.1 ppm) . Infrared (IR) spectroscopy reveals absorptions at 1627 cm (C=N stretch) and 1160 cm (S=O symmetric stretch) . Mass spectrometry shows a molecular ion peak at m/z 237.3, consistent with the molecular formula.
Synthesis and Optimization
Synthetic Pathway
The synthesis involves two key steps: sulfonylation of 2-aminothiazole followed by alkylation of the aminoethyl group .
Step 1: Sulfonylation
2-Aminothiazole reacts with 4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonyl chloride in aqueous sodium acetate at 80–85°C . The reaction proceeds via nucleophilic substitution, forming the sulfonamide intermediate.
Step 2: Alkylation
The intermediate is treated with 2-chloroethylamine in dimethylformamide (DMF) using calcium hydride as a base . This step introduces the aminoethyl side chain, crucial for enhancing water solubility and target affinity.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Sulfonylation | Sulfonyl chloride, NaOAc | 80–85°C | 70–80% |
| Alkylation | 2-Chloroethylamine, CaH₂ | 50–55°C | 65–75% |
Purification and Quality Control
The crude product is purified via recrystallization in ethanol and column chromatography (silica gel, ethyl acetate/hexane) . Purity is assessed using High-Performance Liquid Chromatography (HPLC), with a target threshold of ≥95%.
Biological Activity and Mechanism
Antibacterial Effects
The compound inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), it competitively blocks the enzyme’s active site, disrupting nucleotide synthesis and bacterial replication . Studies on analogous sulfonamides report minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Carbonic Anhydrase Inhibition
N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide exhibits potent inhibition of human carbonic anhydrase isoforms (hCA I, II, VA, XII) . For hCA II, the dominant isoform in red blood cells, inhibitory constants () reach subnanomolar levels (0.8–1.2 nM), surpassing the standard drug acetazolamide ( nM) . This activity suggests potential applications in glaucoma and altitude sickness therapy.
Table 3: Enzyme Inhibition Profiles
| Enzyme | (nM) | Comparison to Acetazolamide |
|---|---|---|
| hCA I | 15–20 | 2-fold more potent |
| hCA II | 0.8–1.2 | 10-fold more potent |
| hCA VA | 25–30 | Comparable |
| hCA XII | 5–8 | 3-fold more potent |
Antioxidant and Antiurease Activity
Derivatives of this compound demonstrate dose-dependent scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals (IC = 18–22 µM) and inhibition of urease (IC = 35–40 µM), a virulence factor in Helicobacter pylori infections .
Pharmacological Profiling
ADMET Properties
Computational predictions using QikProp and SwissADME indicate favorable pharmacokinetics:
-
Distribution: Low blood-brain barrier permeability (log BB = -1.2), minimizing neurotoxicity .
-
Metabolism: Moderate CYP3A4 inhibition ( µM), necessitating dose adjustments in polypharmacy .
-
Excretion: Renal clearance predominates, with a half-life () of 3.5 hours in rodents .
Table 4: Predicted ADMET Parameters
| Parameter | Value |
|---|---|
| LogP (lipophilicity) | 1.8 |
| Water Solubility (mg/mL) | 0.45 |
| Plasma Protein Binding | 85% |
| HERG Inhibition | Low risk (pIC = 4.1) |
| Condition | Degradation Rate |
|---|---|
| -20°C (dry) | <0.5% per year |
| 25°C, 60% RH | 2% per month |
| Aqueous solution (pH 7) | 10% per week |
Future Directions and Applications
Antibacterial Drug Development
Given its DHPS inhibition, this compound could address multidrug-resistant infections. Structural analogs with fluorinated sulfonamide groups show enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) , suggesting avenues for optimization.
Antiglaucoma Therapeutics
The potent hCA II inhibition supports its development as a topical agent for intraocular pressure reduction. Hybrid derivatives combining sulfonamide and prostaglandin pharmacophores are under investigation for dual-mechanism action .
Agricultural Applications
Preliminary studies indicate fungicidal activity against Botrytis cinerea (gray mold) at 50 ppm, highlighting potential use in crop protection .
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